molecular formula C10H10N2O2 B3089521 ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1195622-96-8

ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B3089521
CAS No.: 1195622-96-8
M. Wt: 190.2 g/mol
InChI Key: OYJHFKWECVZRSX-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with an ethyl ester group at the 3-position. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (CAS: 1195622-96-8) . This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive indole and azaindole derivatives, which are prevalent in pharmaceuticals targeting kinases, cannabinoid receptors, and other therapeutic pathways .

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-12-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJHFKWECVZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C

Biological Activity

Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure that combines a pyrrole and pyridine moiety. The chemical formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it is classified under nitrogen heterocycles, which are known for their pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo[2,3-b]pyridine derivatives. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) have shown promising results. Compound 4h, a derivative of this compound, exhibited potent inhibitory activity against FGFR1–4 with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 . This compound also demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro.

CompoundFGFR Inhibition (IC50 values)
4hFGFR1: 7 nM
FGFR2: 9 nM
FGFR3: 25 nM
FGFR4: 712 nM

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that related compounds exhibited significant antibacterial activity against various pathogens. For example, derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These compounds also demonstrated low hemolytic activity, indicating good safety profiles.

The mechanism underlying the biological activity of this compound involves interaction with specific biological targets. For instance, it has been shown to inhibit key signaling pathways involved in tumor progression and microbial resistance. The structural modifications in its derivatives can enhance binding affinity and selectivity towards these targets.

Case Studies

  • FGFR Inhibition in Breast Cancer : A study involving compound 4h revealed that it not only inhibited cell proliferation but also reduced migration and invasion capabilities of breast cancer cells. The downregulation of matrix metalloproteinase-9 (MMP9) and upregulation of tissue inhibitor of metalloproteinases-2 (TIMP2) were observed, suggesting a mechanism that interferes with tumor metastasis .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives against resistant strains of bacteria. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics due to their potent activity against biofilm-forming pathogens .

Scientific Research Applications

Ethyl 1H-pyrrolo[2,3-b]pyridine derivatives have notable applications in medicinal chemistry, particularly as protein kinase inhibitors for treating various conditions, including cancer . Research findings and insights from diverse, verified sources highlight the scientific research applications of these compounds.

医药用途

  • Protein Kinase Inhibition: Ethyl 1H-pyrrolo[2,3-b]pyridine derivatives exhibit inhibitory effects on protein kinases, which are crucial in preventing and treating conditions modulated by kinase activity . Specific protein kinases targeted include IGF1, cdc7, Aurora 1-2, Src, Jnk, FAK, KDR, IR, and Tie2 . The protein kinase IGF1 (Insulin Growth Factor-1) is particularly indicated as a target .
  • Oncology Treatments: These derivatives, especially IGF-1R receptor inhibitors, are significant for oncology treatments . They can be used to prevent or treat conditions, particularly solid tumors, by modulating protein kinase activity .
  • FGFR Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives demonstrate potent activity against fibroblast growth factor receptors (FGFR1, 2, and 3). Compound 4h has shown potent FGFR inhibitory activity and inhibits breast cancer cell proliferation, inducing apoptosis and significantly inhibiting migration and invasion of 4T1 cells .

Specific Compounds and their Applications

While the primary focus is on ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, it's important to note other related compounds and their applications:

  • Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Used in the synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amide .
  • Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate: This compound has a molecular weight of 190.199, a boiling point of 371.8±22.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm3 .
  • Ethyl 1H-pyrrolo(2,3-c)pyridine-3-carboxylate: This compound is listed in PubChem as having applications as a chemical vendor .

表格:各种乙基 1H-吡咯并[2,3-b]吡啶羧酸酯

化合物应用
乙基 1H-吡咯并[2,3-b]吡啶-3-羧酸酯医药用途,特别是作为蛋白激酶抑制剂
乙基 1H-吡咯并[3,2-b]吡啶-2-羧酸酯用于合成 1H-吡咯并[3,2-b]吡啶-2-羧酸酰胺
乙基 1H-吡咯并[2,3-c]吡啶-2-羧酸酯作为化学中间体使用
乙基 1H-吡咯并(2,3-c)吡啶-3-羧酸酯在 PubChem 中列为化学供应商

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrrolopyridine derivatives are highly sensitive to substituent position and functional groups. Key analogs include:

Table 1: Structural Analogs of Ethyl 1H-Pyrrolo[2,3-b]pyridine-3-carboxylate
Compound Name Substituent Position Ester Group Molecular Weight (g/mol) Yield/Purity Key Features Reference
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate 2-position Ethyl 190.20 60–85% yield Lower similarity (0.64) to 3-carboxylate
Mthis compound 3-position Methyl 176.17 95–98% purity Smaller ester group; higher polarity
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 5-position Ethyl 214.63 Not specified Chloro substituent enhances electrophilicity
Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 5-position Methyl 194.16 95% purity Fluorine improves metabolic stability
Ethyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 2-methyl, 3-position Ethyl 204.22 Not specified Methyl group increases steric bulk

Key Findings from Comparative Studies

Ester Group Impact :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., 190.20 g/mol) generally exhibit higher lipophilicity compared to methyl esters (176.17 g/mol), influencing membrane permeability and bioavailability .
  • Synthetic Yields : Methyl esters (e.g., 95–98% purity) are often synthesized with higher purity than ethyl analogs, possibly due to steric or electronic effects during esterification .

Substituent Effects: Halogenation: Chloro or fluoro substituents (e.g., 5-fluoro or 4-chloro derivatives) enhance binding affinity in receptor-ligand interactions. For example, 5-fluoro analogs are associated with improved metabolic stability in cannabinoid receptor ligands . Positional Isomerism: Moving the ester from the 3- to 2-position (e.g., ethyl 2-carboxylate) reduces structural similarity (0.64 vs. 1.0 for the parent compound), significantly altering electronic properties and intermolecular interactions .

Biological Relevance: Pyrrolo[2,3-b]pyridine-3-carboxylates are precursors in synthetic cannabinoids (e.g., 5F-AB-P7AICA), where the core structure is critical for receptor binding . Mthis compound (CAS: 808137-94-2) is utilized in kinase inhibitor development, highlighting the scaffold’s versatility in drug discovery .

Q & A

Q. Advanced Research Focus

  • In vitro assays : Screen for anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .
  • Enzyme inhibition : Test kinase or protease inhibition using fluorescence-based protocols (e.g., FGFR inhibition reported for methyl-substituted analogs) .
  • ADME profiling : Evaluate metabolic stability using liver microsomes and HPLC-MS to quantify degradation .

How can computational tools optimize the synthesis and bioactivity of derivatives?

Q. Advanced Research Focus

  • Reaction path prediction : Use density functional theory (DFT) to model intermediates and transition states (e.g., ICReDD’s quantum chemical workflows) .
  • Molecular docking : Predict binding affinities to targets like DNA topoisomerase II using AutoDock Vina .
  • QSAR modeling : Corrogate substituent effects (e.g., trifluoromethyl groups enhance lipophilicity) to design analogs with improved bioavailability .

What strategies improve the solubility of this compound in aqueous media?

Q. Basic Research Focus

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid under basic conditions (e.g., NaOH/EtOH) .
  • Co-solvent systems : Use DMSO:PBS (1:4) for cell-based assays .
  • Prodrug design : Introduce PEGylated or glycosylated moieties to enhance hydrophilicity .

How do substituents on the pyrrolopyridine core influence pharmacological properties?

Q. Advanced Research Focus

  • Electron-withdrawing groups (EWGs) : Bromo or cyano substituents at the 4-position enhance DNA intercalation (e.g., antitumor activity) .
  • Methyl/ethyl groups : Improve metabolic stability but may reduce solubility .
  • Heterocyclic fusion : Pyrazolo[3,4-b]pyridine hybrids show enhanced kinase inhibition .

What analytical techniques are critical for characterizing synthetic intermediates?

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR (400 MHz) to confirm regiochemistry (e.g., δ 6.32 ppm for pyrrole protons) .
  • LCMS : Monitor reaction progress via ESI-MS (e.g., [M+1]⁺ at m/z 328.2) .
  • HPLC : Assess purity (>98%) using C18 columns and UV detection at 254 nm .

How can researchers address low yields in multi-step syntheses?

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 30min) and improve yields by 15–20% .
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., bromination) .
  • Catalyst optimization : Switch from homogeneous (e.g., PdCl₂) to heterogeneous catalysts (e.g., Pd/C) for easier recovery .

What are the stability considerations for storing this compound?

Q. Basic Research Focus

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
  • Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

How can structural modifications enhance selectivity for specific biological targets?

Q. Advanced Research Focus

  • Bioisosteric replacement : Replace the ethyl ester with a amide to mimic natural substrates (e.g., ATP analogs for kinase targets) .
  • Halogenation : Introduce iodine at the 2-position for radiopharmaceutical applications .
  • Scaffold hopping : Fuse with pyrazolo[4,3-c]pyridine to target GABA receptors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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